Copper acrylate
Overview
Description
Copper acrylate is an organometallic compound formed by the coordination of copper ions with acrylate ligands
Mechanism of Action
Target of Action
Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .
Mode of Action
This compound interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
This compound affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .
Pharmacokinetics
It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper acrylate can be synthesized through several methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) sulfate, with acrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows: [ \text{CuCl}_2 + 2 \text{CH}_2=\text{CHCOOH} + 2 \text{NaOH} \rightarrow \text{Cu(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced through a one-step synthetic process. This involves the simultaneous graft esterification and free radical polymerization of a copper-containing compound, an acrylic monomer, and rosin in the presence of an initiator and a solvent at a controlled temperature .
Chemical Reactions Analysis
Types of Reactions: Copper acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other by-products.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The acrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.
Reduction: Hydrogen gas or a reducing agent like sodium borohydride.
Substitution: Ligands such as phosphines or amines in an organic solvent.
Major Products:
Oxidation: Copper oxide and carbon dioxide.
Reduction: Metallic copper and water.
Substitution: Copper complexes with new ligands and acrylate by-products.
Scientific Research Applications
Copper acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Copper methacrylate
- Copper(II) acetate
- Copper(II) sulfate
Properties
IUPAC Name |
copper;prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161197 | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-90-7, 20074-76-4 | |
Record name | Copper acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper(2+) acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.